molecular formula C11H19BF3NO4 B13566601 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid

Cat. No.: B13566601
M. Wt: 297.08 g/mol
InChI Key: YNDLCDOILWRBDP-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and boronic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine typically involves the reaction of azetidine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine exerts its effects involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine is unique due to its azetidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C11H19BF3NO4

Molecular Weight

297.08 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18BNO2.C2HF3O2/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7;3-2(4,5)1(6)7/h7,11H,5-6H2,1-4H3;(H,6,7)

InChI Key

YNDLCDOILWRBDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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